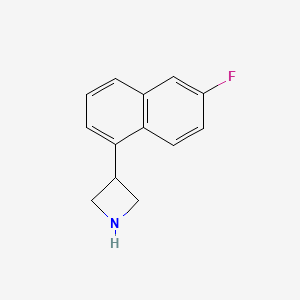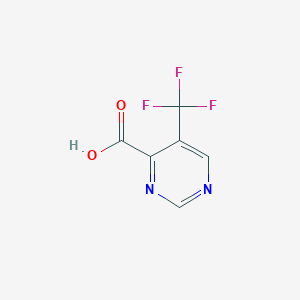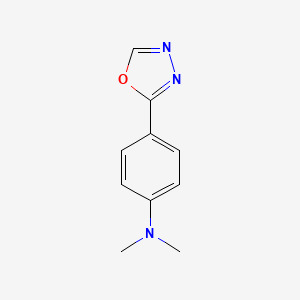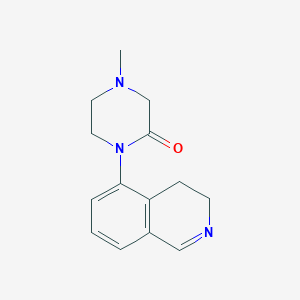
3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring with one sulfur atom, and a 1,1-dioxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which is then subjected to the addition of trimethylsilyl cyanide to the carbonyl group. This is followed by the oxidation of the sulfur atom and subsequent dehydration to form the thietane 1,1-dioxide intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various sulfone and thietane derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets through its functional groups. The hydroxycyclobutyl group can form hydrogen bonds, while the amino group can participate in nucleophilic attacks. The thietane ring’s strained structure makes it reactive, allowing it to undergo various chemical transformations that can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanothiete 1,1-dioxide: Similar in structure but contains a cyanide group instead of a hydroxycyclobutyl group.
3-Substituted Thietane-1,1-Dioxides: These compounds have different substituents on the thietane ring, which can alter their reactivity and applications.
Uniqueness
3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide is unique due to its combination of a hydroxycyclobutyl group and an amino group on the thietane ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H15NO3S |
|---|---|
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
1-[[(1,1-dioxothietan-3-yl)amino]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C8H15NO3S/c10-8(2-1-3-8)6-9-7-4-13(11,12)5-7/h7,9-10H,1-6H2 |
InChI-Schlüssel |
IPUOILRAFCOBJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CNC2CS(=O)(=O)C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde](/img/structure/B12942741.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)




![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)
![2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid](/img/structure/B12942781.png)


![6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride](/img/structure/B12942816.png)
